![molecular formula C9H7FN2O2 B580551 Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1234615-74-7](/img/structure/B580551.png)
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Overview
Description
“Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It seems to be a derivative of pyrrolopyridine, a bicyclic compound with a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine) . The “4-fluoro” indicates the presence of a fluorine atom at the 4th position of the ring, and the “methyl … carboxylate” suggests a COOCH3 group attached at the 5th position .Chemical Reactions Analysis
The chemical reactions of such compounds would depend on the specific conditions and reagents used. Pyrrolopyridines have been studied for their reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of a fluorine atom and a carboxylate group could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a core structure for drug candidates targeting specific biological pathways. For instance, modifications to this scaffold can lead to potent kinase inhibitors, antiviral agents, or enzyme modulators .
Kinase Inhibition
Kinases play a crucial role in cellular signaling pathways, making them attractive targets for drug discovery. Scientists investigate derivatives of this pyrrolopyridine compound as kinase inhibitors. By fine-tuning substituents, they aim to enhance selectivity and efficacy against specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .
Antibacterial and Antifungal Agents
The pyrrolo[2,3-b]pyridine scaffold has shown promise in combating bacterial and fungal infections. Researchers explore modifications to improve antibacterial and antifungal activity. By understanding structure-activity relationships, they can design more potent derivatives for clinical use .
Fluorescent Probes and Imaging Agents
Fluorinated compounds often serve as fluorescent probes for cellular imaging. Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives can be labeled with fluorophores, enabling visualization of specific cellular processes. These probes aid in studying protein localization, receptor dynamics, and intracellular trafficking .
Materials Science and Organic Electronics
Researchers explore the use of pyrrolopyridine derivatives in organic electronic devices. By incorporating these molecules into semiconducting materials, they enhance charge transport properties. Potential applications include organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells .
Agrochemicals and Crop Protection
The pyrrolo[2,3-b]pyridine scaffold has relevance in agrochemical research. Scientists investigate its potential as a building block for herbicides, fungicides, and insecticides. By optimizing the structure, they aim to develop environmentally friendly crop protection agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby disrupting the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties, including good bioavailability .
Result of Action
In vitro studies have shown that Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can inhibit cancer cell proliferation and induce apoptosis . For instance, it has been observed to significantly inhibit the migration and invasion of 4T1 breast cancer cells .
properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBFZFSVBNMCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1F)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204314 | |
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate | |
CAS RN |
1234615-74-7 | |
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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